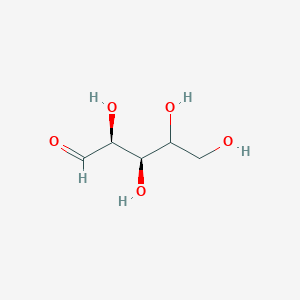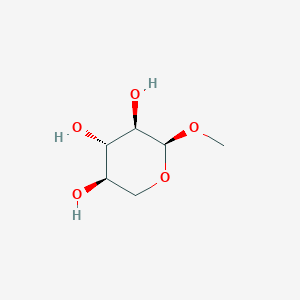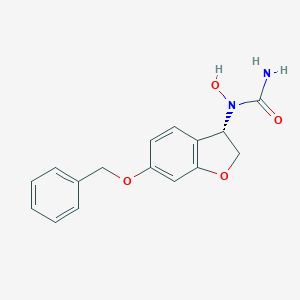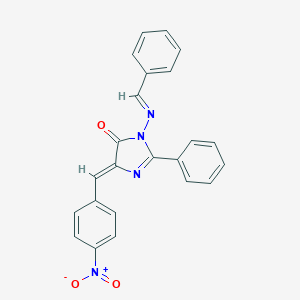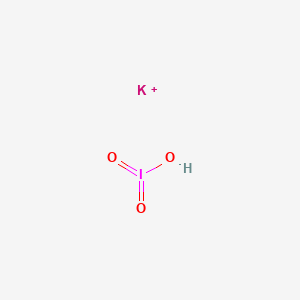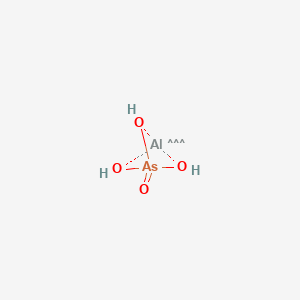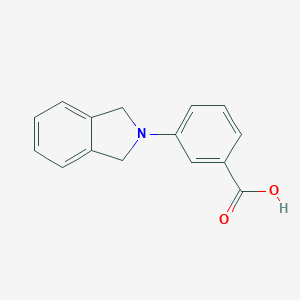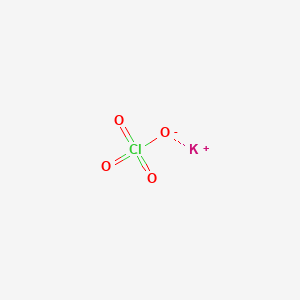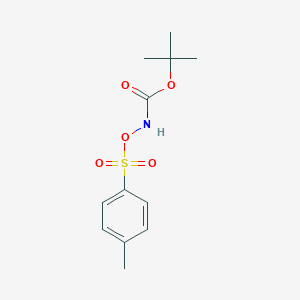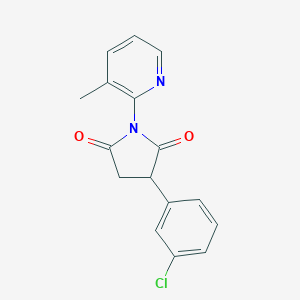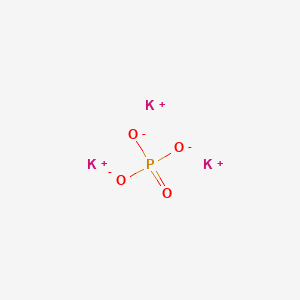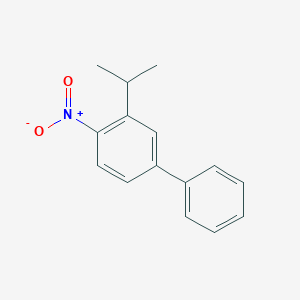
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is a chemical compound that is widely used in scientific research. It is a member of the biphenyl family of compounds and is also known by its chemical formula, C15H15NO2. This compound is of great interest to researchers due to its unique properties and potential applications in a variety of fields.
Mechanism Of Action
The mechanism of action of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is not fully understood. However, it is believed that the compound binds to metal ions through coordination of the nitro group to the metal center. This binding results in a conformational change in the molecule, which leads to the emission of fluorescence.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on cell viability or proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in lab experiments is its high selectivity for certain metal ions. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. However, one limitation of the compound is its relatively low quantum yield, which can make it difficult to detect in low concentration samples.
Future Directions
There are several future directions for the use of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl in scientific research. One area of interest is the development of new fluorescent probes based on the structure of this compound. Researchers are also exploring the use of this compound in the development of new sensors for the detection of metal ions in real-time. Additionally, there is potential for the use of this compound in the development of new materials with unique optical and electronic properties.
Synthesis Methods
The synthesis of 4-Nitro-3-(propan-2-yl)-1,1'-biphenyl can be achieved through a variety of methods. One such method involves the reaction of 4-nitrobenzaldehyde with isopropylphenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in good yields.
Scientific Research Applications
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl has been extensively studied for its potential applications in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and mercury, and emit fluorescence upon binding. This property makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
properties
CAS RN |
127502-68-5 |
|---|---|
Product Name |
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl |
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-nitro-4-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15NO2/c1-11(2)14-10-13(8-9-15(14)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
PAJCYCRYYXXXOM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
synonyms |
3-ISOPROPYL-4-NITROBIPHENYL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




